molecular formula C21H18N2O5 B14869570 N-(3-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide

N-(3-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14869570
M. Wt: 378.4 g/mol
InChI Key: AREVIERKXSOMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyran ring, a benzyloxy group, and an acetamidophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Attachment of the Acetamidophenyl Group: The acetamidophenyl group can be attached through an amide bond formation reaction using 3-acetamidophenylamine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl alcohol in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-4-oxo-4H-pyran-2-carboxamide: Lacks the benzyloxy group, which may affect its chemical properties and biological activity.

    N-(3-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide:

Uniqueness

N-(3-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide

InChI

InChI=1S/C21H18N2O5/c1-14(24)22-16-8-5-9-17(10-16)23-21(26)19-11-18(25)20(13-28-19)27-12-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,22,24)(H,23,26)

InChI Key

AREVIERKXSOMPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.